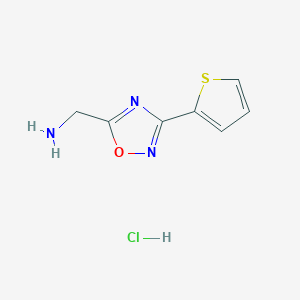

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1225332-36-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene ring at the 3-position and a methanamine group at the 5-position, forming a hydrochloride salt. Its molecular formula is C₇H₈ClN₃OS (MW: 217.68) .

Properties

IUPAC Name |

(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(10-11-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZMBOZIGLOZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

- Amidoximes derived from thiophene-2-carboximidamides can be cyclized with acyl chlorides or esters under dehydrating conditions to form the 1,2,4-oxadiazole ring.

- Typical reagents include phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or carbodiimides to promote ring closure.

- Reaction temperatures range from 80 °C to reflux conditions depending on the reagents and substrates.

Alternative Photoredox Catalysis Approach

- Recent advances demonstrate visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents to synthesize substituted oxadiazoles efficiently.

- Thiophene-2-carboxaldehyde can be used as a substrate in such methods, enabling the formation of 1,2,4-oxadiazole derivatives under mild, catalyst-free conditions with good yields (up to 87%).

- This approach offers a greener alternative with simpler purification.

Introduction of the Methanamine Side Chain and Formation of Hydrochloride Salt

The methanamine substituent at the 5-position of the oxadiazole ring is typically introduced via reduction or substitution reactions on appropriate precursors.

Amination via Reduction of Nitrile or Oxime Precursors

- A nitrile or oxime intermediate at the 5-position can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the corresponding amine.

- Careful control of reaction temperature and stoichiometry is necessary to avoid over-reduction or side reactions.

Direct Substitution and Salt Formation

- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether.

- This step enhances the compound's stability and facilitates isolation as a crystalline solid.

Typical Reaction Conditions and Purification Methods

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base | Room temp to 60 °C | Preparation of amidoxime precursor |

| Cyclization to oxadiazole | POCl3 or carbodiimide, inert solvent | 80–120 °C | Dehydrating agent promotes ring closure |

| Reduction to methanamine | LiAlH4 or catalytic hydrogenation | 0–50 °C | Controlled to avoid side reactions |

| Salt formation | HCl in ethanol or ether | Room temp | Crystallization of hydrochloride salt |

| Purification | Recrystallization or column chromatography | Ambient conditions | Ensures high purity |

Representative Synthetic Route Summary

Preparation of thiophene amidoxime: Starting from thiophene-2-carbonitrile, reaction with hydroxylamine hydrochloride under basic conditions yields the amidoxime intermediate.

Cyclization to 1,2,4-oxadiazole: The amidoxime is reacted with an appropriate acyl chloride or ester under dehydrating conditions (e.g., POCl3 reflux) to form the 1,2,4-oxadiazole ring with the thiophene substituent.

Introduction of methanamine substituent: Reduction of a nitrile or oxime group at the 5-position of the oxadiazole ring gives the methanamine functionality.

Formation of hydrochloride salt: Treatment of the free amine with hydrochloric acid produces this compound as a stable crystalline solid.

Research Findings and Yield Data

While specific yields for this exact compound are scarce, analogous compounds synthesized via similar routes typically exhibit the following:

| Step | Yield Range (%) | Purity (%) | Reference Notes |

|---|---|---|---|

| Amidoxime formation | 70–85 | >95 | Standard amidoxime synthesis |

| Cyclization to oxadiazole | 60–90 | >90 | Dependent on dehydrating agents |

| Reduction to amine | 75–88 | >95 | Careful control of reducing agent |

| Hydrochloride salt formation | Quantitative | >98 | Salt formation usually quantitative |

Additional Notes on Reaction Optimization

- Solvent choice is critical: polar aprotic solvents such as dichloromethane or acetonitrile are preferred for cyclization steps.

- Temperature control minimizes side reactions and degradation.

- Use of inert atmosphere (argon or nitrogen) prevents oxidation of sensitive intermediates.

- Advanced purification techniques like recrystallization and silica gel chromatography are essential for isolating high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride, also known as C7H8ClN3OS, is a chemical compound with diverse applications in scientific research . Its molecular weight is 217.68 g/mol .

Chemical Information

Key data regarding the compound this compound:

- IUPAC Name : (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride

- Molecular Formula : C7H8ClN3OS

- Molecular Weight : 217.68 g/mol

- Synonyms : A variety of names including this compound, 1225332-36-4, and others

- Computed Properties :

- Chemical Descriptors :

Scientific Research Applications

While specific case studies for this compound are not detailed in the search results, the related compound N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride has applications that can provide insight:

- Medicinal Chemistry : It shows potential as an anticancer agent because of its ability to induce apoptosis in cancer cells.

- Materials Science : Due to its unique structure, it is suitable for use in the development of organic electronic materials.

- Biological Research : It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Another related compound, 3-(2-thienyl)-5-(trifluormethyl)-1,2,4-oxadiazol, has use as an agrochemical fungicide . Additionally, N-(4-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is another related compound . Furthermore, 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine is listed on DrugBank as an experimental small molecule .

The synthesis of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine;hydrochloride involves:

- Formation of the Oxadiazole Ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base.

- Introduction of the Thiophene Ring using thiophene-2-carboxylic acid or its derivatives.

- Formation of the Final Compound through the reaction of the oxadiazole-thiophene intermediate with propan-1-amine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Mechanism of Action

The mechanism of action of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The amine group can form hydrogen bonds or ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the oxadiazole ring or the amine side chain. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Insights:

Aromatic Substituents: The thiophene group (target compound) offers distinct electronic properties compared to chlorophenyl or fluorophenyl analogs. Thiophene’s sulfur atom may enhance solubility in nonpolar environments, whereas halogenated phenyl groups increase lipophilicity and membrane permeability .

Amine Side Chain Modifications :

- The propyl-amine variant (CAS 1286708-64-2) demonstrates how chain elongation impacts bioavailability. Its extended linker may improve binding to hydrophobic pockets in enzymes like S1P transporters .

Pharmacological Potential: Fluorinated and chlorinated analogs are frequently explored as kinase inhibitors or antimicrobial agents due to their enhanced stability and binding affinity .

Pharmacological and Industrial Relevance

- Synthetic Accessibility : The oxadiazole-thiophene core is synthesized via cyclization reactions, often catalyzed by InCl₃ or using SHELX software for crystallographic validation .

- Safety Considerations: Limited toxicological data exist for the target compound, though structurally related oxadiazoles are generally regarded as stable and low-toxicity building blocks .

Biological Activity

The compound (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Chemical Structure and Properties

The structure of this compound features a thiophene ring attached to a 1,2,4-oxadiazole moiety. This unique combination enhances its electronic properties and biological interactions. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological targets.

Biological Activity Overview

Compounds containing the oxadiazole and thiophene rings have been extensively studied for their biological properties. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

- In vitro studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation. A study reported that certain oxadiazole derivatives exhibited IC50 values as low as 4.37 μM against HepG-2 liver cancer cells and 8.03 μM against A-549 lung cancer cells .

- Mechanism of Action : The anticancer mechanisms attributed to these compounds include the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact with key enzymes involved in tumorigenesis .

Antimicrobial Activity

The antimicrobial properties of thiophene and oxadiazole derivatives are well-documented:

- Broad-spectrum Activity : Compounds with these structural motifs have shown significant efficacy against various bacterial strains and fungi. For example, derivatives have been noted for their effectiveness against resistant bacterial strains.

- Specific Inhibitory Effects : Research indicates that certain derivatives can inhibit specific enzymes in pathogens, disrupting essential cellular processes.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-N-{[3-thiophenyl]-1,2,4-oxadiazol} | Thiophene + Oxadiazole | Antimicrobial |

| 5-Trifluoromethyl-N-{[5-methylthiazol]-1,2,4-thiadiazol} | Thiadiazole | Anticancer |

| 4-Bromo-N-{[3-pyridyl]-1,2,4-thiadiazol} | Different heterocycle | Antimicrobial |

Case Studies

- Antitumor Efficacy : A recent study synthesized new series of 1,3,4-thiadiazole derivatives that showed promising antitumor activity against various cancer cell lines. The results indicated that structural modifications could enhance potency significantly .

- Antiviral Activity : Another investigation focused on similar compounds for antiviral applications against dengue virus. These compounds demonstrated submicromolar activity against all four serotypes of the virus .

Q & A

Basic Research Questions

Q. How can the synthesis of (3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiophene-2-carboxamide derivatives with hydroxylamine, followed by purification via recrystallization. To optimize yield, control reaction stoichiometry (e.g., 1:1.2 molar ratio of thiophene precursor to hydroxylamine hydrochloride) and use polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 6–8 hours. Purity (>95%) can be achieved using gradient HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d) identifies the thiophene protons (δ 7.2–7.8 ppm), oxadiazole-linked CHNH (δ 4.2–4.5 ppm), and amine protons (δ 2.8–3.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H] at m/z 228.06 (calculated for CHNOS).

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction (using SHELXL-2018) resolves bond lengths and angles (e.g., C–N bond: 1.32 Å in oxadiazole ring) .

Q. What methods are recommended for assessing the purity of this hydrochloride salt?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : Use a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm.

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values (e.g., C: 36.84%, H: 3.52%, N: 18.42%).

- TGA/DSC : Confirm the absence of solvent residues (decomposition >200°C indicates purity) .

Advanced Research Questions

Q. How can thione-thiol tautomerism in the oxadiazole ring be investigated experimentally and theoretically?

- Methodological Answer :

- Experimental : Use C NMR to detect tautomeric shifts (e.g., δ 165 ppm for C=O in thione form vs. δ 175 ppm for C–S in thiol form).

- Theoretical : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compare energy minima of tautomers. IR spectroscopy (1700 cm for C=O stretch) complements computational results .

Q. What challenges arise in determining the crystal structure of this hydrochloride salt, and how can they be addressed?

- Methodological Answer : Challenges include twinning due to chloride counterions and low crystal symmetry. Mitigate by:

- Growing crystals in ethanol/water (7:3 v/v) at 4°C.

- Using SHELXD for phase refinement and TWINABS for data scaling.

- Validating with Hirshfeld surface analysis to resolve intermolecular interactions (e.g., N–H···Cl hydrogen bonds) .

Q. How can contradictory data between theoretical and experimental H NMR chemical shifts be resolved?

- Methodological Answer :

- Solvent Effects : Simulate shifts using IEF-PCM solvent models (e.g., DMSO) in Gaussian08.

- Dynamic Effects : Account for conformational flexibility with molecular dynamics (MD) simulations (AMBER force field).

- Experimental Calibration : Compare with structurally analogous compounds (e.g., 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl derivatives) .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Replace thiophene with pyridyl or phenyl groups (e.g., as in and ) to probe electronic effects.

- Biological Assays : Test against target enzymes (e.g., mitochondrial proteins) using fluorescence polarization.

- Computational Docking : Use AutoDock Vina to predict binding affinities to S1P receptors or other targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.